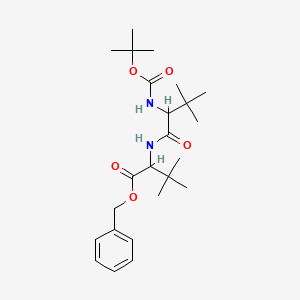

Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H38N2O5 |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

benzyl 2-[[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3,3-dimethylbutanoate |

InChI |

InChI=1S/C24H38N2O5/c1-22(2,3)17(26-21(29)31-24(7,8)9)19(27)25-18(23(4,5)6)20(28)30-15-16-13-11-10-12-14-16/h10-14,17-18H,15H2,1-9H3,(H,25,27)(H,26,29) |

InChI Key |

PDKZDAGIYMWYLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(C(=O)OCC1=CC=CC=C1)C(C)(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Boc Dl Gly Tbu Dl Gly Tbu Obn

Reactivity Profiles of Protected Functional Groups

The orthogonal nature of the protecting groups—tert-Butyloxycarbonyl (Boc), tert-Butyl (tBu), and Benzyl (B1604629) (Bn)—is central to the strategic use of this dipeptide. Each group is designed to be removed under specific conditions that leave the others, and the peptide bonds, intact.

The N-terminal α-amino group is protected by the tert-butyloxycarbonyl (Boc) group, a widely used urethane-type protecting group in peptide synthesis. rsc.org Its stability is a key factor in designing synthetic routes. The Boc group is known for its robustness towards a variety of reagents and conditions, particularly catalytic hydrogenation and basic conditions, which allows for the selective deprotection of other functional groups. rsc.orgorganic-chemistry.org

However, the primary characteristic of the Boc group is its lability under acidic conditions. organic-chemistry.org Cleavage occurs via a mechanism involving protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene (B52900) and carbon dioxide. youtube.com This acid-lability allows for its removal without affecting acid-stable groups like benzyl esters under carefully controlled, mild acidic treatments. rsc.org The use of hazardous hydrogen fluoride (B91410) (HF) is a challenge associated with Boc solid-phase peptide synthesis (SPPS). springernature.com

Below is a summary of the stability of the Boc-protecting group under common synthetic conditions.

| Reaction Condition | Stability of Boc Group | Typical Reagents | Outcome |

|---|---|---|---|

| Strong Acid | Labile | TFA, HCl in Dioxane, HF | Cleaved |

| Mild Acid | Labile | Dilute TFA | Cleaved |

| Strong Base | Stable | NaOH, KOH | Intact |

| Mild Base (Amine) | Stable | Piperidine, DIPEA | Intact |

| Catalytic Hydrogenation | Stable | H₂, Pd/C | Intact |

| Nucleophiles | Stable | Hydrazine | Intact |

The C-terminal carboxyl group is protected as a benzyl ester (OBn). This group is valued in peptide synthesis for its general stability under the conditions required for peptide coupling and for the deprotection of other groups like Boc and Fmoc. libretexts.org Carboxyl groups are frequently protected as benzyl esters, which can be introduced through standard esterification methods. libretexts.org

The benzyl ester is notably stable to mildly acidic and basic conditions, preserving the C-terminus during the step-wise elongation of a peptide chain. libretexts.org Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst). This process is highly efficient and proceeds under neutral conditions, cleaving the benzylic C–O bond to yield the free carboxylic acid and toluene (B28343). libretexts.org Alternatively, strong acidic conditions, such as treatment with hydrogen fluoride (HF) or HBr in acetic acid, can also cleave the benzyl ester, often concurrently with the removal of other acid-labile side-chain protecting groups. peptide.comacs.org

The stability profile of the benzyl ester is summarized in the following table.

| Reaction Condition | Stability of Benzyl Ester | Typical Reagents | Outcome |

|---|---|---|---|

| Catalytic Hydrogenation | Labile | H₂, Pd/C | Cleaved |

| Strong Acid | Labile | HF, HBr/AcOH | Cleaved |

| Mild Acid (e.g., for Boc removal) | Generally Stable | TFA (short treatment) | Intact |

| Mild Base (e.g., for Fmoc removal) | Stable | Piperidine in DMF | Intact |

| Strong Base (Saponification) | Labile | Aqueous NaOH | Cleaved (Hydrolyzed) |

Peptide Bond Formation Dynamics and Side Reactions

The formation of the peptide bond is the fundamental reaction in peptide synthesis. The kinetics of this reaction and the potential for competing side reactions are critical considerations, especially in sequences containing sterically unhindered residues like glycine (B1666218).

Amide bond formation is a condensation reaction that is not thermodynamically spontaneous and thus requires activation of the carboxylic acid component. researchgate.net In the context of extending a peptide chain from the N-terminus of Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn (after its deprotection), the free amine would act as the nucleophile.

The table below outlines key parameters influencing the kinetics of a typical peptide coupling reaction.

| Parameter | Influence on Reaction Dynamics | Example |

|---|---|---|

| Coupling Reagent | Activates the carboxylic acid, determining the nature of the active intermediate. | EDCI reacts with R-COOH to form an O-acylisourea. |

| Additive | Minimizes side reactions and racemization by forming a more stable active ester. | HOBt traps the O-acylisourea to form an HOBt-ester. luxembourg-bio.comnih.gov |

| Solvent | Affects solubility of reactants and can influence reaction rates. | NMP and DMF are common solvents in peptide synthesis. luxembourg-bio.com |

| Temperature | Higher temperatures generally increase reaction rates but may also increase side reactions. | Couplings are often run at 0°C initially, then warmed to room temperature. |

| pH / Base | Affects the protonation state of the amine nucleophile and can influence the rate-determining step. nih.gov | DIPEA is used as a non-nucleophilic base to maintain optimal pH. |

Peptide sequences containing glycine are susceptible to specific side reactions. While glycine itself is achiral and thus not prone to racemization, its lack of steric hindrance can sometimes facilitate undesirable intramolecular reactions. bibliomed.org One documented side reaction involves the insertion of an extra glycine residue into a peptide chain, though this is typically associated with specific activation conditions and the presence of other residues like histidine. nih.gov In aspartylglycyl sequences, side reactions leading to the formation of aspartimide are a known issue. peptide.comacs.org

A significant and well-documented side reaction for dipeptide esters is the intramolecular cyclization to form a 2,5-diketopiperazine (DKP). nih.gov This reaction is particularly prevalent when the N-terminal protecting group of a dipeptide ester is removed. In the case of Gly(tBu)-DL-Gly(tBu)-OBn (the state after Boc removal), the newly liberated N-terminal amine is positioned to attack the C-terminal ester carbonyl, leading to the formation of a stable six-membered ring and elimination of the benzyl alcohol.

The rate of DKP formation is highly dependent on the peptide sequence, with residues like proline and glycine significantly increasing the propensity for cyclization. nih.gov The Gly-Gly sequence is particularly susceptible due to its conformational flexibility, which readily allows the molecule to adopt the required cis-amide conformation for cyclization. nih.gov The reaction follows pseudo-first-order kinetics and is significantly influenced by pH, with the unprotonated N-terminal amino group being the reactive species. nih.gov Therefore, this side reaction is most problematic under neutral or basic conditions, such as during the neutralization step that follows acid-mediated Boc deprotection.

Factors influencing the rate of diketopiperazine formation are detailed below.

| Factor | Effect on DKP Formation Rate | Rationale |

|---|---|---|

| N-terminal Deprotection | Enables the reaction | The free N-terminal amine is required for the intramolecular nucleophilic attack. |

| pH | Increases with pH | The rate depends on the concentration of the unprotonated, more nucleophilic N-terminal amine. nih.gov |

| Amino Acid Sequence | Sequence-dependent | Sterically unhindered residues like Glycine and cis-bond favoring residues like Proline at either position significantly accelerate the reaction. nih.gov |

| Temperature | Increases with temperature | Provides the necessary activation energy for the cyclization reaction. |

| Solvent | Solvent-dependent | The reaction can proceed in various solvents, with rates influenced by polarity and solvent-solute interactions. digitellinc.com |

Analysis of Potential Side Reactions in Glycine-Containing Sequences

Stereochemical Integrity and Racemization Pathways

Maintaining stereochemical integrity is paramount in peptide synthesis to ensure the final molecule has the correct three-dimensional structure and biological activity. Racemization, or the conversion of a chiral amino acid from one enantiomer to its mirror image, can occur at various stages, particularly during coupling reactions. nih.govnsf.gov For a compound like this compound, which is synthesized from a racemic (DL) mixture of tert-butylglycine, the focus shifts from preventing racemization of a pure enantiomer to understanding and controlling the formation of diastereomers.

The coupling of a racemic amino acid like DL-Gly(tBu) inevitably leads to the formation of diastereomeric peptides. For the synthesis of the target dipeptide, coupling Boc-DL-Gly(tBu) with DL-Gly(tBu)-OBn results in a mixture of four stereoisomers: Boc-L-Gly(tBu)-L-Gly(tBu)-OBn, Boc-D-Gly(tBu)-D-Gly(tBu)-OBn, Boc-L-Gly(tBu)-D-Gly(tBu)-OBn, and Boc-D-Gly(tBu)-L-Gly(tBu)-OBn. These isomers exist as two pairs of enantiomers which are diastereomeric to each other.

The primary mechanism for stereochemical inversion at the α-carbon during a coupling step is the formation of a 5(4H)-oxazolone (azlactone) intermediate. This can occur when the carboxyl group of the N-protected amino acid is activated. The α-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to a planar, achiral oxazolone (B7731731) ring. Subsequent nucleophilic attack by the amino group of the other amino acid can occur from either face of the ring, leading to a mixture of stereoisomers. researchgate.net

While tert-butylglycine is not as prone to racemization as residues like phenylglycine due to the lack of a highly acidic benzylic proton, the conditions of the coupling reaction can still influence the stereochemical outcome. researchgate.net The choice of coupling reagents, solvents, and bases plays a critical role. For instance, some studies have shown a stereochemical preference for heterochiral coupling (L with D) over homochiral coupling (L with L or D with D) under certain competitive conditions. rsc.org The steric bulk of the tert-butyl group itself can also create a kinetic preference for the formation of one diastereomer over another. Therefore, investigating different coupling conditions is essential to control the ratio of diastereomers in the final product.

The quantitative analysis of diastereomeric purity is essential to characterize the outcome of the coupling reaction. Since diastereomers have different physical properties, they can be separated and quantified using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. nih.gov By using a chiral stationary phase (CSP), it is often possible to separate all four stereoisomers. More commonly, a standard reversed-phase HPLC (RP-HPLC) is sufficient to separate the pairs of diastereomers (e.g., the LL/DD pair from the LD/DL pair) because they have different polarities and shapes, leading to different retention times on the column. nih.gov The relative amount of each diastereomer can be determined by integrating the area of the corresponding peaks in the chromatogram. nih.govtrustpointeanalytics.com

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is used to confirm the identity of the separated peaks. nih.govnih.gov While diastereomers have the same mass, their fragmentation patterns can sometimes differ. However, the primary role of MS in this context is to confirm that the peaks separated by HPLC correspond to the target dipeptide.

| Analytical Method | Principle of Separation/Detection | Application for Diastereomeric Purity |

| Reversed-Phase HPLC (RP-HPLC) | Diastereomers have different three-dimensional structures, which leads to different interactions with the stationary phase and thus different retention times. | Separates diastereomeric pairs (e.g., LL/DD from LD/DL). Peak area integration provides the diastereomeric ratio. nih.gov |

| Chiral HPLC | Utilizes a chiral stationary phase that interacts differently with each enantiomer, allowing for the separation of all stereoisomers. | Can potentially resolve all four stereoisomers, providing a complete stereochemical profile of the product mixture. orgsyn.orggoogle.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection and identification capabilities of MS. | Confirms the mass of the eluted peaks from HPLC, ensuring they correspond to the correct peptide, and aids in purity assessment. nih.gov |

Reactivity of the tert-Butylglycine Moieties

The tert-butylglycine (Gly(tBu) or Tle) residues are defined by their bulky, sterically demanding tert-butyl side chains. This bulkiness is a dominant factor that governs the chemical reactivity during synthesis and the conformational properties of the resulting peptide.

The steric hindrance imposed by the tert-butyl side chains significantly impacts peptide bond formation. The bulky group can shield the reacting carboxyl and amino groups, potentially slowing down the rate of coupling reactions compared to amino acids with smaller side chains like alanine (B10760859) or glycine. nih.gov This steric challenge necessitates careful optimization of coupling conditions, including the choice of more potent activating reagents or longer reaction times, to achieve high coupling efficiency. researchgate.netrsc.org

Despite the challenge in synthesis, the steric bulk is often intentionally incorporated to influence the peptide's final structure. The tert-butyl group severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. nih.govnih.gov This conformational constraint forces the peptide backbone into a more rigid and defined structure. In longer peptides, the inclusion of bulky amino acids like tert-butylglycine can be used to induce or stabilize specific secondary structures, such as helices or turns, by preventing the peptide from adopting a random coil conformation. nih.govmdpi.com Therefore, the bulky side chains of the Gly(tBu) residues in this compound are expected to lead to a dipeptide with a relatively fixed conformation.

| Feature | Impact of Bulky tert-Butyl Side Chain |

| Coupling Efficiency | Steric hindrance can decrease the rate of peptide bond formation, potentially requiring more forceful coupling reagents or longer reaction times for complete reaction. nih.gov |

| Peptide Conformation | The side chain restricts the possible phi (φ) and psi (ψ) backbone torsion angles, leading to a more rigid and predictable three-dimensional structure. nih.govnih.gov |

| Structural Stability | The bulk can have a stabilizing effect on the overall peptide structure by limiting conformational flexibility. nih.gov |

Applications of Boc Dl Gly Tbu Dl Gly Tbu Obn As a Fundamental Building Block

Synthesis of Linear and Branched Peptides/Polypeptides

The construction of long or structurally complex peptides often requires specialized building blocks to ensure efficient and high-fidelity synthesis. Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn is particularly suited for these demanding applications.

The synthesis of bioactive peptides, such as hormones, neurotransmitters, and therapeutic agents, is a cornerstone of medicinal chemistry. The incorporation of glycine (B1666218) residues is common in many natural peptides, but their flexibility can sometimes lead to undesirable conformations or metabolic instability. The use of building blocks like N-Boc-N-(2-(tritylthio)ethoxy)glycine in the synthesis of ubiquitinated histone and Tau peptides demonstrates the value of specialized glycine derivatives in creating complex, modified biomolecules. researchgate.net These modified peptides are crucial for studying cellular processes like post-translational modifications. researchgate.net

The subject dipeptide, with its bulky tert-butylated glycine residues, can be incorporated into peptide sequences to introduce conformational constraints or to enhance stability against enzymatic degradation. The Boc protecting group is compatible with various peptide synthesis strategies, including both solid-phase and solution-phase methods. nih.govyoutube.com The synthesis of a protected tetrapeptide like Boc-D-Tyr(OtBu)-Aib-Glu(OtBu)-Gly-OH showcases how multiple protecting groups (Boc and tBu) are managed in a multi-step synthesis to build a specific sequence. This highlights the controlled, stepwise approach enabled by such building blocks.

| Feature of Building Block | Role in Bioactive Peptide Synthesis | Example Application |

| Boc N-terminal Protection | Allows for temporary protection of the amino group, removable under acidic conditions (e.g., TFA). peptide.com | Standard in stepwise peptide synthesis to control the direction of chain elongation. youtube.com |

| tBu Side-Chain Protection | Prevents side-chain reactivity and introduces steric bulk, influencing peptide conformation and solubility. | Used in the synthesis of peptides with residues like Tyr and Glu to shield reactive functional groups. |

| OBn C-terminal Protection | Protects the C-terminus, which can be removed via hydrogenolysis. | Enables subsequent fragment condensation or the generation of a C-terminal acid. |

| Dipeptide Unit | Speeds up the synthesis process by adding two residues at once. | Useful in building repetitive or challenging sequences. |

A significant hurdle in solid-phase peptide synthesis (SPPS) is the on-resin aggregation of the growing peptide chain, which can lead to incomplete reactions and low yields. This is particularly problematic for hydrophobic sequences or those containing multiple glycine residues. The intrinsic aggregation propensity of a polypeptide is linked to short, aggregation-prone regions (APRs) that are typically hydrophobic and have a high tendency to form β-structures. longdom.org

The use of sterically bulky protecting groups on the peptide backbone is a well-established strategy to disrupt these intermolecular interactions. The tert-butyl (tBu) groups on the glycine residues in this compound serve this purpose effectively. By increasing the steric hindrance around the peptide backbone, the tBu groups interfere with the formation of the hydrogen-bonded networks that lead to aggregation, thereby improving the solvation of the peptide chain and enhancing coupling efficiency. This approach has been critical in overcoming difficulties in synthesizing peptides containing multiple "difficult" amino acids, such as arginine and hydrophobic residues. nih.gov

Convergent Peptide Synthesis and Fragment Condensation

For the synthesis of very large peptides or proteins, a stepwise approach can be inefficient. Convergent synthesis, where smaller, protected peptide fragments are synthesized separately and then joined together, offers a powerful alternative.

This compound is an ideal pre-synthesized fragment for convergent strategies. google.com The synthesis of large peptides via the coupling of protected fragments can significantly improve efficiency and yield. nih.govnih.gov This approach, often referred to as fragment condensation, relies on the availability of high-purity peptide fragments with appropriate N- and C-terminal protection. nih.gov

The dipeptide can be deprotected at either the N-terminus (by removing the Boc group) or the C-terminus (by removing the OBn group) to allow for ligation with other peptide fragments. This strategy minimizes the number of coupling and deprotection steps performed on the final, large peptide chain, thereby reducing the accumulation of side products. nih.gov The use of fragment condensation has been shown to be superior to stepwise synthesis for producing complex peptides with better purity. nih.gov

| Synthesis Strategy | Description | Advantages of Using this compound |

| Stepwise Synthesis | Amino acids are added one by one to a growing chain on a solid support. | The dipeptide speeds up elongation by two residues per cycle. |

| Convergent Synthesis | Pre-synthesized peptide fragments are coupled together in solution or on a solid support. google.comresearchgate.net | The dipeptide acts as a ready-made fragment, simplifying the synthesis of the individual blocks. The protecting groups are compatible with standard fragment coupling protocols. |

Synthesis of Peptide Mimetics and Analogues

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability, bioavailability, and receptor selectivity. longdom.orgnih.gov

The unique structural features of the DL-Gly(tBu) residue make it a valuable component for designing peptidomimetics. The incorporation of non-natural amino acids and the use of diverse chemical scaffolds are common strategies in peptidomimetic design. nih.govnih.govresearchgate.net

The key contributions of the DL-Gly(tBu) moiety are:

Stereochemical Diversity : The use of a DL-racemic mixture introduces stereochemical complexity, allowing for the exploration of a wider conformational space. This can be advantageous in identifying novel structures that can interact with biological targets.

Conformational Constraint : The bulky tert-butyl group restricts the rotational freedom around the peptide backbone. This pre-organization of the peptide chain can lock the molecule into a bioactive conformation, leading to higher affinity and selectivity for its target.

Proteolytic Resistance : The non-natural structure of the Gly(tBu) residue, particularly the bulky side group, provides steric shielding against cleavage by proteases, thus increasing the in vivo half-life of the resulting peptidomimetic. nih.gov

By incorporating this compound into a sequence, chemists can systematically introduce these features to transform a native peptide into a more drug-like molecule. longdom.org The development of peptidomimetics often involves replacing parts of a peptide with non-peptide moieties or using scaffolds to arrange pharmacophoric elements in a specific three-dimensional orientation. nih.govnih.gov The constrained dipeptide can serve as a key element within such a scaffold.

Exploration in Combinatorial Chemistry

The unique structural features of this compound make it particularly well-suited for combinatorial applications. The Boc protecting group on the N-terminus allows for standard solid-phase peptide synthesis (SPPS) protocols, while the benzyl (B1604629) ester at the C-terminus provides a stable anchor point that can be cleaved under specific conditions. The tert-butyl (tBu) groups protecting the glycine side chains are crucial for preventing undesirable side reactions and aggregation, issues that can be particularly problematic in the synthesis of glycine-rich sequences. The DL-stereochemistry of the glycine residues introduces an additional layer of structural diversity into the resulting peptides.

Generation of Diverse Peptide Libraries Using the Dipeptide Building Block

The "split-and-mix" (also known as "split-and-pool") synthesis strategy is a cornerstone of combinatorial library generation, enabling the creation of vast "one-bead-one-compound" libraries. wikipedia.orgresearchgate.net The incorporation of this compound into this workflow streamlines the synthesis of libraries containing repeating Gly-Gly motifs.

The process begins with the division of a solid support resin into multiple portions. To each portion, a different amino acid or a set of dipeptide building blocks is coupled. By using this compound as one of the building blocks, a Gly-Gly unit is introduced in a single coupling step. After the coupling reaction, all the resin portions are pooled, mixed thoroughly, and then re-divided for the next coupling cycle. This iterative process of splitting, coupling, and pooling allows for the exponential growth of the library's diversity. researchgate.net

For instance, a tetrapeptide library can be constructed with significantly fewer synthetic steps by using dipeptide building blocks. Instead of three individual amino acid coupling steps, only one dipeptide coupling step is required after the initial amino acid is attached to the resin. This not only accelerates the library synthesis but can also lead to higher quality libraries due to fewer incomplete reactions.

Illustrative Example of Tetrapeptide Library Generation:

Consider the generation of a tetrapeptide library with the general structure Xaa-Yaa-Gly-Gly, where Xaa and Yaa represent any of the 20 proteinogenic amino acids.

Step 1 (Resin Functionalization): Start with a solid support resin.

Step 2 (First Coupling): Couple this compound to the resin.

Step 3 (Deprotection): Remove the Boc protecting group.

Step 4 (Split and Couple): Split the resin into 20 equal portions. To each portion, couple a different Boc-protected amino acid (Yaa).

Step 5 (Pool and Deprotect): Pool all resin portions, mix, and remove the Boc group.

Step 6 (Split and Couple): Split the pooled resin into 20 portions again. To each portion, couple a different Boc-protected amino acid (Xaa).

Step 7 (Final Deprotection and Cleavage): Deprotect the N-terminus and cleave the peptides from the resin to yield the tetrapeptide library.

This approach significantly simplifies the synthesis compared to a stepwise addition of four individual amino acids. The use of the dipeptide building block ensures the efficient incorporation of the Gly-Gly motif.

Table 1: Illustrative Diversity of a Tetrapeptide Library Generated Using this compound

| Position 1 (Xaa) | Position 2 (Yaa) | Position 3 | Position 4 | Number of Unique Peptides |

| 20 Amino Acids | 20 Amino Acids | Glycine | Glycine | 400 |

This table demonstrates how a library of 400 unique tetrapeptides with a C-terminal Gly-Gly sequence can be readily generated. The diversity can be further expanded by using a variety of dipeptide building blocks in combination with single amino acids at different positions.

Table 2: Research Findings on the Theoretical Advantages of Using Dipeptide Building Blocks in Combinatorial Synthesis

| Feature | Advantage in Combinatorial Synthesis | Rationale |

| Reduced Number of Synthetic Steps | Increased efficiency and speed of library generation. | Fewer coupling and deprotection cycles are required to build the peptide chain. |

| Improved Purity of Library Members | Higher success rate of obtaining the desired full-length peptides. | Minimizes the accumulation of deletion sequences that can occur with each coupling step in a longer synthesis. |

| Incorporation of Difficult Sequences | Facilitates the synthesis of peptides prone to aggregation or side reactions. | The pre-formed dipeptide can overcome steric hindrance and solubility issues associated with certain amino acid combinations, such as Gly-Gly repeats. |

| Controlled Introduction of Diversity | Allows for the creation of focused libraries with specific structural motifs. | The use of defined dipeptide units enables the precise placement of specific amino acid pairs within the library members. |

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn". A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals, confirming the primary structure and providing information on the molecule's conformational preferences.

One-dimensional ¹H and ¹³C NMR spectra serve as the first step in the structural verification of "this compound". These spectra confirm the presence of all constituent protecting groups (Boc, tBu, and OBn) and the dipeptide backbone, while also offering a preliminary assessment of sample purity.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for each part of the molecule. The tert-butyl protons of the Boc and tBu groups typically appear as sharp singlets in the upfield region. The methylene (B1212753) protons of the glycine (B1666218) residues and the benzyl (B1604629) group, as well as the aromatic protons of the benzyl ester, exhibit distinct chemical shifts and coupling patterns that are crucial for structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for all carbon atoms in the molecule. mdpi.com Characteristic resonances for the carbonyl carbons of the peptide bonds and the Boc group, the quaternary carbons of the tert-butyl groups, and the aromatic carbons of the benzyl group are key indicators of the correct structure. rsc.org The absence of signals from starting materials or by-products in both ¹H and ¹³C NMR spectra is a strong indicator of the compound's purity.

Representative ¹H NMR Data for Similar Protected Dipeptides:

| Functional Group | Representative Chemical Shift (δ, ppm) | Multiplicity |

| Boc (t-butyl) | ~1.45 | Singlet |

| Glycine α-CH₂ | 3.8 - 4.2 | Multiplet |

| Benzyl CH₂ | ~5.15 | Singlet |

| Benzyl Aromatic | 7.2 - 7.4 | Multiplet |

| tBu (side chain) | ~1.40 | Singlet |

Representative ¹³C NMR Data for Similar Protected Dipeptides:

| Functional Group | Representative Chemical Shift (δ, ppm) |

| Boc C=O | ~155 - 157 |

| Peptide C=O | ~168 - 172 |

| Ester C=O | ~170 - 173 |

| Boc C(CH₃)₃ | ~80 |

| Boc C(CH₃)₃ | ~28 |

| Glycine α-C | ~42 - 45 |

| Benzyl CH₂ | ~67 |

| Benzyl Aromatic | ~128 - 136 |

| tBu C(CH₃)₃ | ~75 |

| tBu C(CH₃)₃ | ~27 |

While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for the complete and unambiguous assignment of all signals and for probing the spatial relationships between atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is particularly useful for tracing the connectivity within the glycine residues and confirming the integrity of the peptide backbone. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each proton to its corresponding carbon atom. youtube.comsdsu.edu This is crucial for distinguishing between the various methylene and methyl groups within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.edu This technique is invaluable for establishing the connectivity across quaternary carbons and carbonyl groups. For instance, correlations from the glycine α-protons to the carbonyl carbons of the peptide bonds and the Boc group confirm the sequence and the location of the protecting groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing insights into the three-dimensional structure and conformational preferences of the dipeptide in solution. researchgate.net

EXSY (Exchange Spectroscopy): This technique can be used to study dynamic processes, such as conformational exchange or slow rotation around amide bonds.

Through the combined application of these 2D NMR techniques, a comprehensive and unambiguous structural assignment of "this compound" can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Purity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of "this compound" with high accuracy and to assess its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, providing unequivocal confirmation of its chemical formula. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass for C₂₇H₄₄N₂O₅.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of protected peptides like "this compound". nih.gov ESI-MS typically shows the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The observation of a dominant peak corresponding to the expected molecular weight confirms the identity of the compound. ESI-MS is also sensitive for detecting impurities. In studies of other N-Boc protected derivatives, characteristic fragmentation patterns are observed, such as the loss of isobutylene (B52900) from the Boc group. nih.gov

Expected Ions in ESI-MS:

| Ion | Calculated m/z (for C₂₇H₄₄N₂O₅) |

| [M+H]⁺ | 477.3323 |

| [M+Na]⁺ | 499.3142 |

| [M+K]⁺ | 515.2882 |

Chromatographic Purity and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are standard methods for assessing the purity of synthetic peptides and for monitoring the progress of the synthesis and purification steps. sci-hub.setandfonline.com For "this compound", a reversed-phase HPLC method would typically be employed, using a C8 or C18 column with a gradient of an organic solvent (like acetonitrile) in water, often with an additive such as trifluoroacetic acid (TFA). acs.orgthermofisher.com The chromatogram should ideally show a single, sharp peak corresponding to the product. The integration of this peak allows for the quantitative determination of the compound's purity, which is often required to be above 95% for use in further research applications. acs.org Chiral HPLC can also be used to determine the enantiomeric purity of the final product. tandfonline.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of synthetic peptides, offering high-resolution separation for both purity assessment and monitoring the progress of a reaction. nih.gov

Reversed-Phase HPLC (RP-HPLC) is the most prevalent chromatographic method for analyzing and purifying protected peptides like this compound. pepdd.comnih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase, which typically consists of silica (B1680970) particles chemically modified with alkyl chains, such as C8 or C18. nih.govnih.gov Peptides are eluted from the column by a gradient of increasing organic solvent concentration in the mobile phase. pepdd.com

For this compound, its significant hydrophobicity, conferred by the Boc, tBu, and OBn protecting groups, dictates its retention behavior. nih.gov The mobile phase commonly consists of an aqueous component and an organic solvent, usually acetonitrile (B52724), with an acidic ion-pairing agent like trifluoroacetic acid (TFA) added to both phases. rsc.org TFA improves peak shape and resolution by forming ion pairs with charged residues and protonating silanol (B1196071) groups on the stationary phase. Purity is determined by integrating the peak area of the target compound relative to the total area of all peaks detected, typically at a wavelength of 214-220 nm where the peptide bond absorbs. pepdd.com

Table 1: Typical RP-HPLC Conditions for Protected Peptide Analysis

| Parameter | Description |

|---|---|

| Column | C18 or C8 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) nih.govrsc.org |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water nih.gov |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile nih.gov |

| Gradient | Linear gradient of increasing Mobile Phase B concentration |

| Flow Rate | Typically 1.0 mL/min for analytical scale rsc.org |

| Detection | UV absorbance at 214 nm or 220 nm pepdd.com |

Since this compound is synthesized from a racemic amino acid derivative, it exists as a mixture of diastereomers: Boc-L-Gly(tBu)-L-Gly(tBu)-OBn, Boc-D-Gly(tBu)-D-Gly(tBu)-OBn (the enantiomeric pair), and Boc-L-Gly(tBu)-D-Gly(tBu)-OBn, Boc-D-Gly(tBu)-L-Gly(tBu)-OBn (a second enantiomeric pair, which are diastereomers of the first pair). Chiral HPLC is a powerful technique used to separate these stereoisomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. sigmaaldrich.com

For N-protected amino acids and peptides, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) and polysaccharide-based CSPs are highly effective. sigmaaldrich.comwindows.net The separation can be performed in either reversed-phase or polar organic mode. sigmaaldrich.com This technique is crucial for determining the enantiomeric excess (ee) of a specific stereoisomer after a chiral separation or an asymmetric synthesis, although for a racemic starting material, the primary goal is often the separation and quantification of the diastereomers.

Table 2: Chiral HPLC Separation Strategies

| Strategy | Description |

|---|---|

| Chiral Stationary Phase (CSP) | Binds enantiomers or diastereomers transiently to form diastereomeric complexes with different stabilities, allowing for separation. Examples include polysaccharide and macrocyclic glycopeptide phases. sigmaaldrich.com |

| Chiral Mobile Phase Additive (CMPA) | A chiral selector is added to the mobile phase, which forms diastereomeric complexes with the analyte in solution before interaction with a standard achiral stationary phase. |

| Pre-column Derivatization | The analyte is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column like a C18. researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively in synthetic chemistry to monitor the progress of reactions, such as the coupling steps in the synthesis of this compound. researchgate.net The reaction's progress can be followed by spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel) and eluting it with an appropriate solvent system (mobile phase). rsc.org

By comparing the spot of the reaction mixture with spots of the starting materials, one can qualitatively assess the consumption of reactants and the formation of the product. The different polarity of the starting amino acid derivative and the resulting dipeptide leads to different retention factors (Rf values), allowing them to be distinguished on the plate. Visualization is often achieved using UV light (if the compounds are UV-active, like the OBn-protected product) or by staining with a developing agent such as ninhydrin, which reacts with free primary amines.

Stereochemical Analysis

The stereochemical outcome of a peptide synthesis is a critical quality attribute. For this compound, which is composed of chiral building blocks, a detailed stereochemical analysis is required to determine the relative proportions of the different stereoisomers formed.

Diastereomeric Ratio (dr) Determination Methods (e.g., NMR, HPLC)

The synthesis of this compound from racemic starting materials will produce diastereomers. The ratio of these diastereomers (diastereomeric ratio, dr) can be determined using several analytical techniques, most notably NMR spectroscopy and HPLC. nih.govresearchgate.net

NMR Spectroscopy: Proton (¹H) or Carbon-¹³ (¹³C) NMR spectroscopy can distinguish between diastereomers because the corresponding nuclei in each stereoisomer are in chemically non-equivalent environments. This results in separate signals with distinct chemical shifts for each diastereomer. nih.gov The diastereomeric ratio can be calculated by integrating the signals corresponding to each diastereomer. nih.govrsc.org For complex spectra where peaks overlap, advanced techniques or analysis of different nuclei (e.g., ³¹P if applicable, or ¹⁹F after derivatization) can provide clearer results. nih.govrsc.org

HPLC: As discussed previously, both reversed-phase and chiral HPLC can separate diastereomers. researchgate.net Because diastereomers have different physicochemical properties, they can often be separated on a standard achiral column (like C18). nih.gov The area of the corresponding peaks in the chromatogram is proportional to the amount of each diastereomer, allowing for precise quantification of the diastereomeric ratio.

Table 3: Methods for Diastereomeric Ratio (dr) Determination

| Method | Principle | Advantages |

|---|---|---|

| NMR Spectroscopy | Diastereotopic nuclei exhibit different chemical shifts. | Provides structural information; analysis is non-destructive; can be performed in situ on the reaction mixture. nih.gov |

| HPLC | Diastereomers have different physical properties, leading to different retention times on a chromatographic column. | High sensitivity and accuracy; provides excellent separation of isomers for quantification. researchgate.net |

Optical Rotation Measurements for Chiral Purity

Optical rotation is a physical property of chiral molecules that causes them to rotate the plane of polarized light. schmidt-haensch.com Polarimetry is the technique used to measure this rotation and is a classic method for assessing the chiral purity of a sample. s4science.at

Each chiral molecule has a characteristic specific rotation, [α], which is a constant under defined conditions of temperature, wavelength (typically the sodium D-line, 589 nm), and solvent. s4science.at After a mixture of diastereomers of this compound has been separated (e.g., by preparative HPLC), the chiral purity of an isolated enantiomeric pair can be assessed. For instance, if the L,L-diastereomer is isolated, its measured optical rotation can be compared to the literature value for the pure enantiomer to determine its optical purity or enantiomeric excess (ee). s4science.atcabidigitallibrary.org A racemic mixture will exhibit no optical rotation, as the equal and opposite rotations of the two enantiomers cancel each other out.

Theoretical and Computational Investigations of Protected Dipeptides

Conformational Analysis and Molecular Dynamics Simulations

The conformational preferences and flexibility of a peptide chain are dictated by the interplay of steric and electronic effects of its constituent amino acids and protecting groups. Computational methods such as conformational analysis and molecular dynamics (MD) simulations provide powerful tools to explore these aspects at an atomic level.

Influence of Boc, Gly(tBu) (as tert-Butylglycine), and OBn on Dipeptide Conformation and Flexibility

The protecting groups, namely the N-terminal tert-butoxycarbonyl (Boc) group, the bulky tert-butylglycine (Gly(tBu)) residues, and the C-terminal benzyl (B1604629) ester (OBn), exert significant influence on the conformational space accessible to the dipeptide.

The Boc group , being sterically demanding, restricts the rotation around the N-Cα bond, influencing the phi (φ) dihedral angle of the N-terminal residue. This steric hindrance can favor more extended conformations. nih.govorganic-chemistry.org The carbamate (B1207046) moiety of the Boc group is also known to be relatively stable to a range of nucleophiles and bases. organic-chemistry.org

The tert-butylglycine (Gly(tBu)) residues introduce substantial steric bulk in the peptide backbone. The large tert-butyl side chain restricts the conformational freedom around the Cα-Cβ bond (chi1, χ1 angle) and also impacts the backbone dihedral angles (φ and ψ). This can lead to a more rigid peptide backbone compared to simpler glycine (B1666218) or alanine-containing peptides. Molecular dynamics simulations of peptides containing bulky residues have shown that such substitutions can significantly decrease the average helical ratio. nih.gov

| Protecting Group | Key Structural Feature | Influence on Dipeptide Conformation |

| Boc | Bulky tert-butoxycarbonyl group | Restricts rotation around the N-Cα bond (φ); favors extended conformations. |

| Gly(tBu) | Sterically demanding tert-butyl side chain | Restricts side-chain and backbone dihedral angles; increases backbone rigidity. |

| OBn | Aromatic benzyl group | Introduces steric bulk and potential for non-covalent interactions (e.g., π-stacking). |

Prediction of Preferred Conformers and Peptide Secondary Structures

Computational modeling, including techniques like replica exchange molecular dynamics, can be employed to predict the preferred conformers of Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn. nih.gov Given the bulky nature of the Gly(tBu) residues, it is anticipated that the dipeptide will predominantly adopt extended or partially folded conformations rather than compact helical structures. The steric hindrance from the tert-butyl groups would likely disfavor the formation of tight turns or helices.

Molecular dynamics simulations can provide insights into the dynamic equilibrium between different conformational states. nih.govmdpi.combonvinlab.orgnih.gov For this dipeptide, simulations would likely reveal a landscape dominated by a few low-energy conformers characterized by specific backbone dihedral angles. The probability of forming secondary structures like β-turns would be influenced by the relative stereochemistry (DL and DL) of the two Gly(tBu) residues.

| Computational Method | Predicted Outcome for this compound | Rationale |

| Conformational Search | Predominance of extended or semi-extended conformers. | Steric hindrance from bulky Boc and Gly(tBu) groups disfavors compact structures. |

| Molecular Dynamics | Limited conformational flexibility with a few stable conformers. | The bulky side chains restrict backbone and side-chain rotations. |

| Secondary Structure Prediction | Low probability of α-helical or stable β-turn formation. | The steric clash between adjacent tert-butyl groups would disrupt the required hydrogen bonding patterns for stable secondary structures. |

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry, particularly density functional theory (DFT), offers a powerful lens to investigate the mechanisms and energetics of chemical reactions involved in peptide synthesis.

Modeling of Coupling and Deprotection Reaction Pathways

The formation of the peptide bond between the two Gly(tBu) residues and the subsequent deprotection steps can be modeled to understand the reaction energetics. The coupling reaction, typically facilitated by reagents like DCC or HATU, involves the activation of the carboxylic acid of the first Boc-DL-Gly(tBu)-OH residue. bachem.com Computational models can elucidate the structure of the activated intermediate and the transition state for the nucleophilic attack by the amino group of the second Gly(tBu)-OBn residue. rsc.org

The deprotection of the Boc group is typically achieved under acidic conditions (e.g., with trifluoroacetic acid), while the OBn group can be removed by hydrogenolysis. youtube.comresearchgate.net DFT calculations can model these reaction pathways, providing insights into the reaction barriers and the stability of intermediates.

Energetics of Side Reaction Formation (e.g., Racemization, Diketopiperazine)

Two common side reactions in peptide synthesis are racemization and diketopiperazine (DKP) formation. Computational studies are invaluable in understanding the mechanisms and energetic barriers associated with these undesired pathways.

Racemization can occur at the α-carbon of the activated amino acid, particularly with certain coupling reagents. mdpi.comresearchgate.netpeptide.comslideshare.netnih.gov The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can tautomerize to a chirally unstable form. DFT calculations can be used to determine the activation energies for both the desired peptide bond formation and the competing racemization pathway. The bulky tert-butyl group in Gly(tBu) might influence the rate of oxazolone formation and its subsequent racemization.

Diketopiperazine (DKP) formation is a significant side reaction, especially during the synthesis of dipeptides. nih.govacs.orgresearchgate.netnih.govbaranlab.orgdigitellinc.com It involves the intramolecular cyclization of the deprotected dipeptide to form a stable six-membered ring. Computational modeling can predict the propensity for DKP formation by calculating the free energy barrier for the cyclization reaction. The rate of DKP formation is known to be sequence-dependent, with residues like proline and glycine often accelerating the process. nih.gov The steric hindrance of the two tert-butyl groups in this compound could potentially disfavor the intramolecular cyclization required for DKP formation.

| Side Reaction | Computational Investigation | Potential Findings for this compound |

| Racemization | DFT modeling of oxazolone formation and tautomerization. | The steric bulk of Gly(tBu) might influence the rate of racemization. |

| Diketopiperazine Formation | Calculation of the free energy barrier for intramolecular cyclization. | The bulky tert-butyl groups may sterically hinder the cyclization, potentially reducing the rate of DKP formation compared to less hindered dipeptides. |

In Silico Prediction of Peptide Properties Relevant to Synthesis

In silico methods are increasingly used to predict the physicochemical properties of peptides, which can guide their synthesis and purification. nih.govrsc.orgmdpi.comnih.govresearchgate.netmdpi.com For this compound, properties such as solubility, aggregation propensity, and chromatographic behavior can be estimated using various computational models.

The high hydrophobicity imparted by the Boc, two tert-butyl, and benzyl groups suggests that this dipeptide will have low solubility in aqueous media and a higher solubility in organic solvents. This is a critical consideration for choosing appropriate solvent systems for both the coupling reaction and subsequent purification steps.

Aggregation is another potential issue, especially for protected peptides. peptide.com Molecular dynamics simulations can be used to study the tendency of the dipeptide to self-assemble. The bulky protecting and side groups might either promote or inhibit aggregation depending on the specific intermolecular interactions they favor.

Finally, predictive models can estimate the retention time of the peptide in reversed-phase high-performance liquid chromatography (RP-HPLC), a common technique for purification and analysis. These predictions are typically based on the hydrophobicity and other physicochemical properties of the molecule.

| Property | In Silico Prediction Method | Predicted Property for this compound |

| Solubility | Quantitative Structure-Property Relationship (QSPR) models | Low aqueous solubility, high solubility in organic solvents. |

| Aggregation Propensity | Molecular dynamics simulations | Potential for aggregation in certain solvents due to hydrophobic nature. |

| Chromatographic Behavior (RP-HPLC) | Retention time prediction algorithms | Strong retention on reversed-phase columns due to high hydrophobicity. |

Solubility and Aggregation Propensity Predictions for Complex Sequences

The solubility and aggregation behavior of protected peptides are critical parameters that influence their handling, purification, and application in fields such as peptide synthesis and drug development. For complex sequences like this compound, which incorporates bulky and hydrophobic protecting groups, theoretical and computational methods offer valuable insights into these properties, guiding experimental design and optimization. These predictive approaches can preempt challenges associated with poor solubility and aggregation, which are common for protected peptides.

Detailed Research Findings

Computational models have been developed to predict the solubility of peptides in various solvents. One such approach is the CamSol-PTM method, which is a sequence-based tool for predicting the solubility of peptides containing modified or non-natural amino acids. biorxiv.orgresearchgate.net This method calculates a solubility profile by assigning scores to individual amino acids and their modifications based on their physicochemical properties, such as hydrophobicity, charge, and propensity to form secondary structures. biorxiv.org For a protected dipeptide like this compound, the bulky and hydrophobic tert-butyl (tBu) groups on the glycine residues, the N-terminal tert-butoxycarbonyl (Boc) group, and the C-terminal benzyl (OBn) ester would all be expected to significantly decrease its predicted aqueous solubility. Conversely, these features would likely increase its solubility in organic solvents, a crucial factor in synthetic peptide chemistry. nih.gov

Another powerful computational tool is the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT). researchgate.net This thermodynamic model can predict the solubility of complex molecules, including amino acids and peptides, in different solvents and at various temperatures. researchgate.net To apply PC-SAFT to this compound, one would need to define the molecule's parameters, such as segment number, segment diameter, and dispersion energy. These parameters can be estimated based on group contribution methods. The model could then predict the phase behavior, identifying conditions under which the peptide is likely to be soluble or to precipitate. researchgate.net

The aggregation propensity of peptides can be investigated using molecular dynamics (MD) simulations. nih.govnih.gov Coarse-grained MD simulations, for instance, can efficiently screen a large number of peptide sequences to predict their likelihood of aggregation. nih.gov In these models, groups of atoms are represented as single beads, which significantly reduces computational cost while retaining essential physicochemical properties. For this compound, the strong hydrophobic interactions driven by the tBu, Boc, and Bn groups would be the primary drivers of aggregation in aqueous environments. The simulations could reveal the initial stages of aggregation, such as the formation of dimers and trimers, and predict the morphology of larger aggregates. nih.gov

All-atom MD simulations can provide a more detailed picture of the aggregation process, revealing specific intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that stabilize the aggregated state. nih.gov These simulations can also elucidate the conformational changes that peptides undergo upon aggregation. acs.org For the target dipeptide, the bulky protecting groups would sterically influence how the peptide backbones can interact, potentially leading to amorphous aggregates rather than well-ordered structures like beta-sheets, which are common in the aggregation of unprotected peptides. nih.gov

The following tables present hypothetical data that would be generated from such computational predictions for this compound.

Table 1: Predicted Physicochemical Properties and Solubility Score

| Property | Predicted Value | Method |

| Molecular Weight | 492.65 g/mol | N/A |

| XLogP3 | 5.4 | Computational |

| Hydrogen Bond Donors | 2 | Computational |

| Hydrogen Bond Acceptors | 6 | Computational |

| Intrinsic Aqueous Solubility | Low | Sequence-based prediction |

| Organic Solvent Solubility (e.g., DMF, DMSO) | High | General principles nih.gov |

Table 2: Predicted Aggregation Propensity

| Parameter | Predicted Outcome | Method |

| Aggregation Score | High | Sequence-based prediction |

| Primary Driving Force | Hydrophobic interactions | Molecular Dynamics nih.gov |

| Predicted Aggregate Morphology | Amorphous aggregates | Molecular Dynamics |

| Key Interacting Groups | tBu, Boc, Bn | Molecular Dynamics |

These tables illustrate the type of predictive data that computational tools can provide. The high predicted XLogP3 value and the presence of multiple hydrophobic groups strongly suggest poor aqueous solubility and a high tendency to aggregate. sb-peptide.com The use of protecting groups is a known strategy that can impact solubility, sometimes improving it in organic solvents used for synthesis. nih.gov Studies on other Boc-protected dipeptides have also highlighted their tendency to self-assemble into nanostructures, a process driven by the hydrophobic and aromatic moieties. nih.gov The conformational landscape of such dipeptides is also a key factor, with bulky side chains and protecting groups influencing the accessible conformations and, consequently, the aggregation pathways. acs.org

Future Directions and Emerging Trends in Protected Peptide Chemistry

Advancements in Sustainable Peptide Synthesis

The pharmaceutical industry's increasing focus on green chemistry is prompting a re-evaluation of peptide synthesis protocols, which have historically relied on large volumes of hazardous solvents and reagents. nih.govadvancedchemtech.com The goal is to develop more environmentally benign processes without compromising on the efficiency and purity of the final peptide product.

Development of Greener Reagents and Solvents for Boc Chemistry

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS) is known for its utility in industrial applications due to the gaseous nature of the by-products generated during the deprotection step. researchgate.net However, the extensive use of organic solvents remains a significant environmental concern. nih.govadvancedchemtech.com

Current research is focused on identifying and implementing greener alternatives to traditional solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). advancedchemtech.com Water-based and more benign organic solvents are being explored to reduce the environmental footprint of peptide synthesis. advancedchemtech.comresearchgate.net For instance, the development of water-dispersible nanoparticles of Boc-protected amino acids has enabled microwave-assisted solid-phase synthesis in water, offering a promising organic solvent-free method. researchgate.net

Furthermore, efforts are being made to minimize the use of excess reagents, which contributes to waste generation. ambiopharm.com The optimization of reaction conditions and the use of more efficient coupling reagents are key aspects of this endeavor. advancedchemtech.com The move towards continuous flow systems, as opposed to traditional batch processes, also holds the potential to reduce solvent and reagent consumption. advancedchemtech.comacsgcipr.org

Key Greener Alternatives in Boc Chemistry:

| Traditional Reagent/Solvent | Greener Alternative(s) | Rationale for Change |

| Dimethylformamide (DMF) | Water, Ethanol, Ether-based solvents | Reduces use of hazardous organic solvents, minimizes waste. advancedchemtech.com |

| Dichloromethane (DCM) | Greener organic solvents | Reduces environmental impact and potential health hazards. advancedchemtech.com |

| Excess coupling reagents | Optimized reaction conditions, more efficient reagents | Minimizes waste generation and improves atom economy. advancedchemtech.comambiopharm.com |

| Piperidine (in Fmoc chemistry) | 4-methylpiperidine (4-MP) | Leads to improved product purity and less hazardous waste. advancedchemtech.com |

The principles of green chemistry are being increasingly integrated into the industrial production of peptides, with a focus on solvent recycling and the selection of reagents with lower health, safety, and environmental impact. ambiopharm.com

Novel Protecting Group Strategies and Orthogonal Combinations

The concept of orthogonality, where one protecting group can be removed without affecting others, is fundamental to modern peptide synthesis. thieme-connect.debiosynth.com The development of new protecting groups and their clever combination is a vibrant area of research, aiming to provide milder and more selective deprotection conditions.

Integration of Photocleavable or Enzyme-Labile Protecting Groups

A significant advancement in protecting group chemistry is the development of moieties that can be cleaved under neutral conditions, moving beyond the traditional reliance on acid or base lability. thieme-connect.de Photocleavable and enzyme-labile protecting groups are at the forefront of this evolution, offering highly specific and gentle deprotection methods.

Photocleavable Protecting Groups (PPGs) can be removed using light of a specific wavelength, avoiding the need for chemical reagents that can cause side reactions. thieme-connect.denih.govwikipedia.org This "traceless reagent" approach is particularly valuable for the synthesis of sensitive peptides. wikipedia.orgresearchgate.net Common PPGs include 2-nitrobenzyl and phenacyl derivatives. thieme-connect.de The ability to use different wavelengths for deprotection introduces the concept of "chromatic orthogonality," allowing for sequential deprotection of multiple groups within the same molecule. acs.org

Enzyme-Labile Protecting Groups offer another layer of orthogonality, utilizing the high specificity of enzymes to remove protecting groups under very mild aqueous conditions (e.g., neutral pH and room temperature). nih.govnih.govpnas.org This strategy is particularly advantageous for the synthesis of complex peptides and proteins, as it minimizes the risk of side reactions and racemization. pnas.org For example, trypsin can be used to specifically cleave certain protecting groups, and the use of carbohydrate-derived urethanes that are removed by lipases and glycosidases has also been demonstrated. nih.govnih.govpnas.org

Comparison of Novel Protecting Group Strategies:

| Protecting Group Type | Deprotection Method | Key Advantages |

| Photocleavable | UV Light | Traceless reagent, high selectivity, potential for chromatic orthogonality. thieme-connect.dewikipedia.orgacs.org |

| Enzyme-Labile | Specific Enzymes | Extremely mild conditions, high specificity, avoids harsh chemicals. nih.govnih.govpnas.org |

The integration of these novel protecting groups with established strategies like Boc chemistry can provide powerful tools for the synthesis of complex peptide architectures.

Integration of Chemical and Chemoenzymatic Synthesis Methods

The synthesis of large and complex peptides often presents challenges for purely chemical or enzymatic approaches. Hybrid methods that combine the strengths of both are emerging as a powerful solution.

Hybrid Approaches for Complex Protected Fragment Assembly

Chemoenzymatic peptide synthesis (CEPS) involves the enzymatic ligation of peptide fragments that have been synthesized chemically, often using solid-phase peptide synthesis (SPPS). bachem.com This approach allows for the creation of very long peptides (exceeding 100 amino acids) that would be difficult to produce with high purity by stepwise SPPS alone. bachem.com

The process typically involves the synthesis of protected peptide fragments, which are then joined together by a specialized ligating enzyme under mild, aqueous conditions. bachem.com This strategy has been successfully used to synthesize a variety of complex peptides. researchgate.net

Another important hybrid technique is Native Chemical Ligation (NCL) , which allows for the chemoselective coupling of unprotected peptide fragments. bachem.com This method is instrumental in the synthesis of small proteins. bachem.com

The use of proteases to catalyze peptide bond formation on a solid support in aqueous media is another promising chemoenzymatic approach. This method has been shown to be effective for the synthesis of dipeptides and longer peptides from protected and even glycosylated amino acids. researchgate.net

High-Throughput Synthesis and Automation Developments

The demand for large numbers of peptides for applications such as drug discovery, epitope mapping, and proteomics has driven the development of high-throughput synthesis and automation technologies. nih.govnih.gov

Modern peptide synthesis platforms can produce tens of thousands of custom peptides per month, with scales ranging from nanomoles to grams. jpt.com These automated systems often utilize Fmoc-based SPPS and can incorporate a wide variety of modifications, including unnatural amino acids, fluorescent tags, and post-translational modifications. unc.edu

The development of miniaturized 96-well reaction blocks has enabled parallel synthesis on a micromolar scale, significantly reducing the cost and time required for peptide synthesis. nih.gov These high-throughput methods are often coupled with advanced purification techniques, such as ion pair reversed-phase solid-phase extraction (IP-RP-SPE), to ensure the purity of the synthesized peptides. nih.gov

Automated continuous flow synthesizers are also becoming more common, offering advantages in terms of efficiency and control over the synthesis process. springernature.com These technological advancements are making large peptide libraries more accessible to researchers for a wide range of applications.

Automated Platforms for Efficient Dipeptide Synthesis and Incorporation

The synthesis of peptides, particularly long or complex sequences, has been revolutionized by automated solid-phase peptide synthesis (SPPS). nih.govpeptide.com Modern automated peptide synthesizers are increasingly designed to handle challenging sequences, including those prone to aggregation or containing sterically hindered amino acids. rsc.org The use of pre-formed, protected dipeptides like Boc-DL-Gly(tBu)-DL-Gly(tBu)-OBn is a significant trend in this area, offering several advantages for automated synthesis platforms.

The incorporation of dipeptide units can circumvent the difficult coupling steps and potential side reactions that may occur when adding single amino acid residues, especially those with bulky side chains. nih.gov In the case of This compound , the tert-butyl (tBu) groups on the glycine (B1666218) residues provide significant steric bulk. While this bulk is advantageous for other applications, it can make direct, stepwise coupling on a solid support challenging. By synthesizing the dipeptide first and then incorporating it into the growing peptide chain, the number of difficult coupling steps is reduced.

Automated platforms are being optimized to accommodate such dipeptide building blocks. This includes the development of specialized coupling methods and reagents that can efficiently attach larger fragments like dipeptides with high yield and purity. For instance, advanced coupling reagents and microwave-assisted SPPS can enhance the efficiency of incorporating sterically demanding building blocks. rsc.org

The use of Boc (tert-butyloxycarbonyl) chemistry, as seen in This compound , is well-suited for automated SPPS. peptide.comnih.gov While Fmoc (9-fluorenylmethoxycarbonyl) chemistry is also widely used, Boc-based strategies can be advantageous for certain sequences, particularly those that are hydrophobic or prone to aggregation. nih.govnih.gov The TFA (trifluoroacetic acid)-labile Boc group allows for a different deprotection strategy compared to the base-labile Fmoc group, providing chemists with greater flexibility in designing synthesis protocols for complex peptides. nih.govpeptide.com

Table 1: Key Protecting Groups in this compound and their Role in Automated Synthesis

| Protecting Group | Chemical Name | Position | Role in Automated Synthesis | Cleavage Condition |

| Boc | tert-butyloxycarbonyl | N-terminus | Temporary protection of the alpha-amino group, preventing unwanted reactions during coupling. | Moderate acid (e.g., TFA) peptide.com |

| tBu | tert-butyl | Glycine side chain | Permanent protection during synthesis to prevent side reactions and influence conformation. | Strong acid (e.g., HF) |

| OBn | Benzyl (B1604629) ester | C-terminus | Protection of the carboxylic acid, allowing for stepwise elongation of the peptide chain. | Hydrogenolysis or strong acid peptide.com |

Applications in Peptide Engineering and Material Science

The unique structural features of protected dipeptides are not only beneficial for synthesis but also open up new avenues in peptide engineering and material science. The ability to control the three-dimensional structure of peptides at the molecular level allows for the design of novel materials with programmed properties and functions.

A burgeoning field in material science is the use of short peptides as building blocks for self-assembling nanomaterials, such as hydrogels, nanotubes, and nanofibers. nih.govfrontiersin.orgresearchgate.net The self-assembly process is driven by non-covalent interactions, including hydrogen bonding, electrostatic interactions, and, crucially for many systems, hydrophobic interactions. frontiersin.org

The dipeptide This compound is an excellent candidate for designing self-assembling systems. The bulky and hydrophobic tert-butyl groups on the glycine side chains can play a significant role in directing the self-assembly process. These groups can create specific steric constraints and hydrophobic patches that guide the peptide molecules to organize into well-defined supramolecular structures. Research on other dipeptides with bulky side chains has shown their propensity to form highly organized structures. nih.gov

The combination of a hydrophobic core, provided by the tBu and benzyl groups, and a peptide backbone capable of forming hydrogen bonds is a common design principle for self-assembling peptides. By modifying the protecting groups or the amino acid sequence, it is possible to tune the properties of the resulting nanomaterials. For instance, the chirality of the amino acids can influence the morphology of the self-assembled structures. frontiersin.org

These peptide-based materials have a wide range of potential applications, including in tissue engineering, drug delivery, and as scaffolds for catalysts. frontiersin.org The biocompatibility and biodegradability of peptides make them particularly attractive for biomedical applications. researchgate.net The ability to engineer self-assembling peptides with specific functionalities, by incorporating bioactive sequences or functional groups, is a key area of current research.

Table 2: Physicochemical Properties of a Structurally Related Dipeptide

The following table presents computed data for a similar compound, Boc-DL-Gly(tBu)-Hyp-OBn , which can provide an estimation of the properties of This compound .

| Property | Value | Source |

| Molecular Weight | 434.5 g/mol | PubChem CID: 175158651 nih.gov |

| XLogP3 | 3.2 | PubChem CID: 175158651 nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 175158651 nih.gov |

| Hydrogen Bond Acceptor Count | 6 | PubChem CID: 175158651 nih.gov |

| Rotatable Bond Count | 9 | PubChem CID: 175158651 nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.